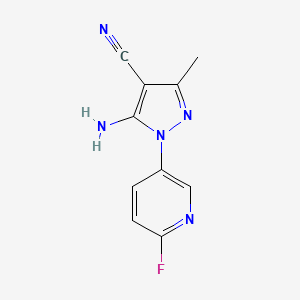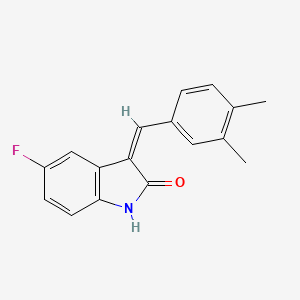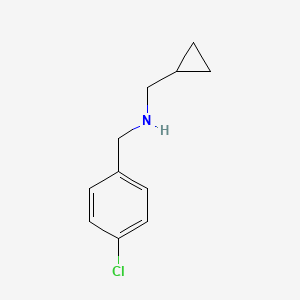
N-(Cyclopropylmethyl)-4-chloro-benzylamine
Descripción general
Descripción
“N-(Cyclopropylmethyl)-4-chloro-benzylamine” is a chemical compound that contains a cyclopropylmethyl group and a 4-chloro-benzylamine moiety . The cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction .
Synthesis Analysis
The synthesis of cyclopropylmethyl compounds involves various methods. One approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield products in excellent yields . Another method involves the bromination of ketones using molecular bromine or copper (II) bromide .Molecular Structure Analysis
The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . The structure of cyclopropylmethyl compounds is highly strained due to the unfavored bond angles (60°), which can be explained by the Coulson-Moffit model using bent bonds or the Walsh model .Chemical Reactions Analysis
The chemical reactions involving cyclopropylmethyl compounds are diverse. For instance, the synthesis of bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Aplicaciones Científicas De Investigación
Opioid Receptor Agonist Research
A significant application of N-(Cyclopropylmethyl)-4-chloro-benzylamine derivatives in scientific research is in the development of opioid receptor agonists. Xiao et al. (2019) discovered a benzylamine derivative, SLL-039, as a highly selective and potent κ opioid agonist. This compound showed potential for effective and safe analgesia in treating acute and chronic pain, with reduced central nervous system side effects typically associated with κ opioid receptor agonists (Xiao et al., 2019).
Inorganic Chemistry and Complex Synthesis
In inorganic chemistry, benzylamine derivatives have been utilized in cyclopalladation reactions. Fuchita, Tsuchiya, and Miyafuji (1995) explored the cyclopalladation of secondary and primary benzylamines, leading to the formation of dinuclear cyclopalladated complexes. This research contributes to the understanding of complex formation in inorganic chemistry (Fuchita et al., 1995).
Monoamine Oxidase Inactivation Studies
This compound derivatives have been studied for their role in inactivating monoamine oxidase (MAO). Silverman and Yamasaki (1984) conducted research using radioactively labeled N-(1-methylcyclopropyl)benzylamines to understand the mechanism of MAO inactivation. Their work provided insights into the structural interactions between these compounds and MAO, contributing to the broader understanding of enzyme inhibition (Silverman & Yamasaki, 1984).
Synthesis of Piperazines and Azetidines
The synthesis of various nitrogen-containing cycles, such as piperazines and azetidines, using benzylamine derivatives has been an area of focus. Mouhtaram, Jung, and Stambach (1993) described the synthesis of substituted c-phenylpiperazines by adding benzylamine to β-nitrostyrene. Their work contributes to the synthesis of compounds with potential applications in pharmaceuticals and organic chemistry (Mouhtaram et al., 1993).
Antimicrobial and Cytotoxic Activity Studies
Investigations into the antimicrobial and cytotoxic activities of benzylamine derivatives have been conducted. For instance, Noolvi et al. (2014) synthesized a series of compounds involving 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antibacterial and cytotoxic properties. This research contributes to the development of new compounds with potential therapeutic applications (Noolvi et al., 2014).
Análisis Bioquímico
Biochemical Properties
N-(Cyclopropylmethyl)-4-chloro-benzylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclopropanases, which are involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of cyclopropane rings, which are essential for the biological activity of many natural products. Additionally, this compound may interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that polyamine analogues containing cyclopropyl groups can induce programmed cell death in prostate cancer cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as cyclopropanases, and modulate their activity, leading to the formation of cyclopropane rings in natural products . Additionally, this compound may inhibit or activate other enzymes involved in cellular metabolism, thereby influencing various biochemical pathways. Changes in gene expression induced by this compound can further impact cellular function and overall biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of cyclopropyl-containing compounds can vary, and their degradation products may have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inducing apoptosis in cancer cells, while higher doses may result in toxic or adverse effects . Studies have shown that the dosage of cyclopropyl-containing compounds can influence their pharmacokinetics and pharmacodynamics, leading to varying degrees of efficacy and toxicity in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the biosynthesis of cyclopropane-containing natural products . This compound interacts with enzymes such as cyclopropanases, which catalyze the formation of cyclopropane rings. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters and distributed within various cellular compartments . The localization and accumulation of this compound within cells can impact its biochemical activity and overall efficacy.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. This compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOTFXMCZDRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



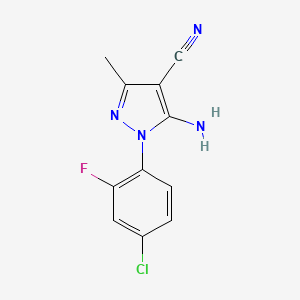

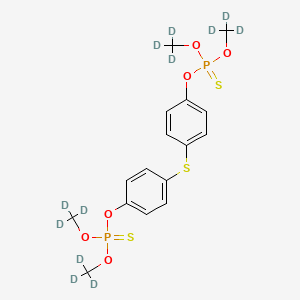

![5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1414589.png)
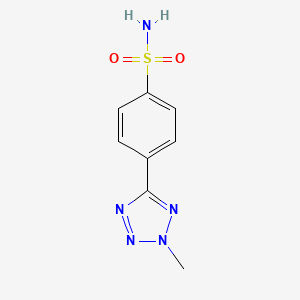
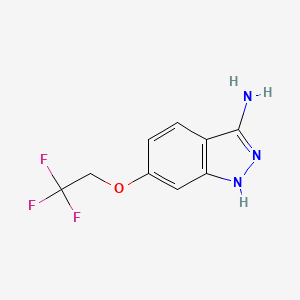
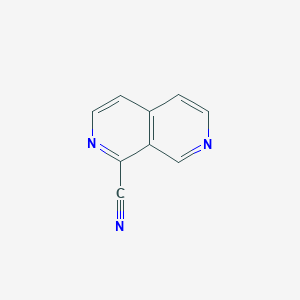

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)

